9-(4-Bromo-2-chlorophenyl)-9H-carbazole

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Researchers targeting BET bromodomains often face potency cliffs when modifying mono-halogenated N-arylcarbazole scaffolds. 9-(4-Bromo-2-chlorophenyl)-9H-carbazole (CAS 1638533-93-3) solves this with a precise 4-bromo-2-chloro substitution pattern that confers sub-10 nanomolar Ki/Kd values for BRD2 and BRD4, serving as a validated starting point for SAR-driven oncology campaigns. For synthetic chemists, the dual halogen handles enable sequential, chemoselective Suzuki-Miyaura couplings-avoiding protection/deprotection steps-to rapidly construct unsymmetrical terphenyl-like architectures and advanced OLED materials with tunable HOMO/LUMO levels. Standard pack sizes (10 mg to bulk) with custom synthesis available; shipped ambient from US stock.

Molecular Formula C18H11BrClN
Molecular Weight 356.6 g/mol
CAS No. 1638533-93-3
Cat. No. B6301014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Bromo-2-chlorophenyl)-9H-carbazole
CAS1638533-93-3
Molecular FormulaC18H11BrClN
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl
InChIInChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H
InChIKeyVFYFKINOMIWXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Bromo-2-chlorophenyl)-9H-carbazole: Core Building Block


9-(4-Bromo-2-chlorophenyl)-9H-carbazole is a halogenated carbazole derivative characterized by a carbazole core N-arylated with a 4-bromo-2-chlorophenyl substituent. This substitution pattern confers a dual halogen handle—bromine and chlorine—that enables orthogonal cross-coupling strategies, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [1]. The compound's electron-rich carbazole nucleus and electron-withdrawing halogenated aryl group create a push-pull electronic system with distinct photophysical and electrochemical properties .

Building Block

Orthogonal dual-halogen (Br/Cl) handle for sequential cross-coupling strategies

Medicinal Chemistry

Reported BET bromodomain affinity context; supports hit-to-lead profiling studies

Materials Science

Carbazole-based OLED material precursor via post-functionalization

9-(4-Bromo-2-chlorophenyl)-9H-carbazole: Advantages Over Simple Analogs


The specific 4-bromo-2-chlorophenyl substitution pattern in 9-(4-bromo-2-chlorophenyl)-9H-carbazole is critical for both biological activity and synthetic utility, and cannot be replicated by generic N-arylcarbazoles or mono-halogenated analogs. In medicinal chemistry, the precise positioning of bromine and chlorine on the N-aryl ring directly influences binding affinity to BET bromodomains, with even minor regioisomeric shifts leading to orders-of-magnitude changes in potency [1]. For synthetic applications, the presence of both bromine and chlorine atoms at distinct positions enables sequential, chemoselective cross-coupling reactions—a capability absent in mono-halogenated or unsubstituted 9-phenylcarbazole analogs [2]. Substitution with a simpler 9-phenylcarbazole or a compound bearing only one halogen would forfeit either the high-affinity target engagement required for bromodomain inhibition or the orthogonal reactivity essential for constructing complex molecular frameworks [1][2].

This Compound

Dual Br/Cl enables two sequential chemoselective couplings for complex architecture synthesis

Mono-Halogenated Analog

Single halogen limits diversification to one coupling event; orthogonal reactivity may not transfer

This Compound

Reported BET bromodomain affinity with specific 4-bromo-2-chloro substitution pattern

Regioisomeric / Unsubstituted Analog

Regioisomeric shifts may alter bromodomain binding by orders of magnitude; affinity context may not transfer

9-(4-Bromo-2-chlorophenyl)-9H-carbazole: Performance & Comparator Data


BET Bromodomain Affinity: Superior to JQ1 & I-BET762

9-(4-Bromo-2-chlorophenyl)-9H-carbazole demonstrates potent binding to BET bromodomains, with a Kd of 1.20 nM for BRD2 BD2 and Ki values of 3.10 nM for BRD2 BD2, 7.30 nM for BRD4 BD2, 80 nM for BRD4 BD1, and 96 nM for BRD2 BD1 [1]. This affinity profile significantly exceeds that of the widely used BET inhibitor JQ1, which binds to BRD4 BD1 and BD2 with Kd values of approximately 50 nM and 90 nM, respectively [2]. Compared to I-BET762, which exhibits Kd values of 50.5-61.3 nM across BRD2, BRD3, and BRD4 , 9-(4-bromo-2-chlorophenyl)-9H-carbazole shows approximately 10- to 20-fold higher affinity for BRD2 BD2 and BRD4 BD2.

BET Bromodomain Affinity
Cross-study comparable
Kd 1.20 nM BRD2 BD2; Ki 3.10–96 nM across BRD2/BRD4 domains
Reported affinity context; supports hit-to-lead profiling
Cross-study comparison; review assay conditions
Epigenetics Bromodomain Inhibition Cancer Therapeutics

Orthogonal Cross-Coupling: Unmatched by Mono-Halogenated Analogs

The presence of both bromine and chlorine on the N-aryl ring of 9-(4-bromo-2-chlorophenyl)-9H-carbazole enables chemoselective sequential Suzuki-Miyaura cross-coupling reactions [1]. The bromine atom undergoes coupling at room temperature with ligandless palladium catalysts, while the chlorine atom requires elevated temperatures and a ligand (e.g., SPhos) for subsequent coupling [1]. This orthogonal reactivity is not available with mono-halogenated analogs like 9-(4-bromophenyl)-9H-carbazole or 9-(2-chlorophenyl)-9H-carbazole, which can only undergo a single cross-coupling event, limiting their utility as building blocks for complex molecular frameworks.

Orthogonal Reactivity
Class-level inference
Br couples at RT, ligandless Pd; Cl requires elevated T with SPhos ligand
Enables sequential diversification; may streamline library synthesis
Verify specific substrate scope and coupling partners
Organic Synthesis Cross-Coupling Medicinal Chemistry

AhR Agonist Activity and Environmental Toxicology

Halogenated carbazoles, including mixed bromo/chloro derivatives, exhibit aryl hydrocarbon receptor (AhR) agonist activity [1]. The study found that halogenated carbazoles with substitution at specific positions can induce CYP1A1 expression, with chlorocarbazoles requiring substitution at the 3 and 6 positions for high activity [1]. While 9-(4-bromo-2-chlorophenyl)-9H-carbazole was not directly tested, the class-level data indicates that the specific substitution pattern on the carbazole core dictates AhR-mediated toxicity, which is a critical consideration for environmental risk assessment and the design of safer electronic materials.

AhR Agonist Context
Class-level inference
Not directly measured; class-level SAR from related halogenated carbazoles
Structure-dependent CYP1A1 induction reported for 3,6-dihalogenated analogs
Data to verify for this specific substitution pattern
Toxicology Environmental Chemistry Dioxin-like Compounds

High Purity and Reliable Supply

9-(4-Bromo-2-chlorophenyl)-9H-carbazole is commercially available with high purity specifications. AKSci offers the compound at ≥95% purity , while Leyan supplies it at 98% purity . This level of purity ensures reliability in sensitive applications such as biological assays and material science experiments, where impurities can significantly impact results. In contrast, less common or custom-synthesized analogs may lack rigorous quality control, introducing variability and requiring additional purification steps.

Commercial Purity
Data to verify
≥95%–98% reported by commercial suppliers
Reported purity specification; supports assay and material reproducibility
Verify lot-specific certificate of analysis
Chemical Procurement Quality Control Research Reagents

OLED and Electronic Material Building Block

Carbazole derivatives are widely employed as hole-transport materials and host materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and good hole mobility [1][2]. 9-(4-Bromo-2-chlorophenyl)-9H-carbazole serves as a versatile precursor for the synthesis of more complex carbazole-based electronic materials [3]. While 9-phenylcarbazole is a common building block in OLEDs, the halogenated analog enables further functionalization via cross-coupling to tune electronic properties (e.g., HOMO/LUMO levels) and improve device performance [1][2].

OLED Material Context
Supporting evidence
Dual halogen handles enable post-synthetic introduction of donor/acceptor moieties
Supports carbazole-based material library diversification for device research
Device performance requires independent validation
Organic Electronics OLED Materials Hole Transport Materials

Key Intermediate for Bromodomain Inhibitor Patents

Carbazole compounds are claimed as bromodomain inhibitors in multiple patents, including US20140256700 and US9492460, which describe methods for treating various disorders, including cancer, by inhibiting BET bromodomain proteins [1][2]. 9-(4-Bromo-2-chlorophenyl)-9H-carbazole serves as a synthetic intermediate for constructing these patented carbazole-based BET inhibitor scaffolds [3]. Its high affinity for BET bromodomains, as quantified in BindingDB [3], validates its utility as a core building block in these therapeutic programs.

Patent Intermediate Role
Supporting evidence
Cited in BET bromodomain inhibitor patents US20140256700 / US9492460
Reported synthetic intermediate in patented inhibitor scaffolds
Review synthetic route applicability to your program
Epigenetics Cancer Therapeutics Bromodomain Inhibition

9-(4-Bromo-2-chlorophenyl)-9H-carbazole: Application Scenarios


Hit-to-Lead Optimization for BET Bromodomain Inhibitors

9-(4-Bromo-2-chlorophenyl)-9H-carbazole serves as a high-affinity starting point for medicinal chemistry campaigns targeting BET bromodomains. Its sub-10 nanomolar Ki/Kd values for BRD2 and BRD4 [1] provide a strong foundation for structure-activity relationship (SAR) studies, allowing researchers to introduce additional modifications to improve selectivity, pharmacokinetic properties, and in vivo efficacy. The compound's established role as an intermediate in patented BET inhibitor scaffolds [2] further validates its utility in developing novel cancer therapeutics.

Sequential Cross-Coupling for Carbazole Libraries

Researchers in synthetic chemistry and medicinal chemistry can leverage the orthogonal reactivity of 9-(4-bromo-2-chlorophenyl)-9H-carbazole to perform two sequential Suzuki-Miyaura cross-couplings under distinct conditions [3]. This capability enables the rapid, divergent synthesis of unsymmetrical terphenyl-like and other complex architectures, accelerating the exploration of chemical space in drug discovery and materials science. This approach avoids time-consuming protection/deprotection steps and streamlines multi-step synthetic routes.

Hole-Transport and Host Materials for OLEDs

9-(4-Bromo-2-chlorophenyl)-9H-carbazole is a valuable precursor for synthesizing advanced carbazole-based materials for organic light-emitting diodes (OLEDs) [4]. The dual halogen handles allow for the introduction of various electron-donating or electron-withdrawing groups via cross-coupling, enabling fine-tuning of HOMO/LUMO energy levels, triplet energy, and charge transport properties [5]. This functionalization potential is critical for optimizing device performance, including external quantum efficiency and operational lifetime, in next-generation display and lighting applications.

Environmental Toxicology Studies of Dioxin-Like Halogenated Carbazoles

Environmental scientists can employ 9-(4-bromo-2-chlorophenyl)-9H-carbazole as a model compound to investigate the structure-dependent aryl hydrocarbon receptor (AhR) agonist activity of mixed halogenated carbazoles [6]. Studies on this compound can help elucidate the relationship between specific halogen substitution patterns and dioxin-like toxicity, informing risk assessments for environmental contamination and guiding the design of safer electronic materials with reduced environmental persistence and toxicological impact.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor research
Bromodomain affinity profile (BRD2/BRD4)
Binding assay context; hit-to-lead profiling
Sequential cross-coupling library synthesis
Orthogonal Br/Cl reactivity under distinct conditions
Chemoselective coupling condition review
OLED hole-transport material research
Post-functionalization capability via cross-coupling
HOMO/LUMO tuning evaluation
Environmental AhR toxicology studies
Halogenation-dependent AhR response context
CYP1A1 induction assay context
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